

Application Notes and Protocols for Antibiotic Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for fundamental antibiotic susceptibility testing (AST) methods. The aim is to offer a comprehensive guide to researchers, scientists, and professionals involved in drug development, ensuring accurate and reproducible results.

Introduction

Antimicrobial resistance (AMR) poses a significant global health threat, necessitating robust and standardized methods for susceptibility testing.^[1] Antimicrobial susceptibility testing is crucial for guiding clinicians in selecting the most effective antimicrobial agents for individual patients and for monitoring the emergence and spread of resistance.^{[2][3][4][5]} This document outlines the principles and detailed protocols for three widely used phenotypic AST methods: broth microdilution, Kirby-Bauer disk diffusion, and gradient diffusion (E-test). Additionally, it touches upon automated and molecular techniques as advanced methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the leading organizations for standardizing AST methodologies.^{[6][7][8][9][10][11][12][13]}

Broth Microdilution Method

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^{[4][14][15]} The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.^[4]

[14][15] This method can be performed in tubes (macrodilution) or microtiter plates (microdilution), with the latter being more common due to its efficiency.[15]

Experimental Protocol: Broth Microdilution

1.1.1. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]
- Antimicrobial agent stock solution
- Bacterial inoculum equivalent to a 0.5 McFarland standard[16]
- Sterile multichannel pipettes and tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Plate reader or visual inspection mirror

1.1.2. Procedure:

- Prepare Antimicrobial Dilutions:
 - Prepare a stock solution of the antimicrobial agent in a suitable solvent.[16]
 - Perform serial two-fold dilutions of the antimicrobial agent in CAMHB across the wells of the microtiter plate to achieve the desired concentration range.[14][15][17] The final volume in each well should be 50 μL .
 - Leave a column of wells with broth only to serve as a positive control (growth control) and another for a negative control (sterility control).[16]
- Prepare Bacterial Inoculum:
 - From a pure culture, select 3-5 well-isolated colonies and suspend them in saline or broth.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.[\[15\]](#)[\[16\]](#)
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.[\[15\]](#)
[\[16\]](#)
- Inoculation:
 - Using a multichannel pipette, add 50 μ L of the diluted bacterial inoculum to each well, except for the sterility control wells.[\[16\]](#) This will bring the final volume in each well to 100 μ L.
- Incubation:
 - Cover the microtiter plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[\[14\]](#)
- Reading the Results:
 - After incubation, examine the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[\[14\]](#)[\[15\]](#)[\[16\]](#)

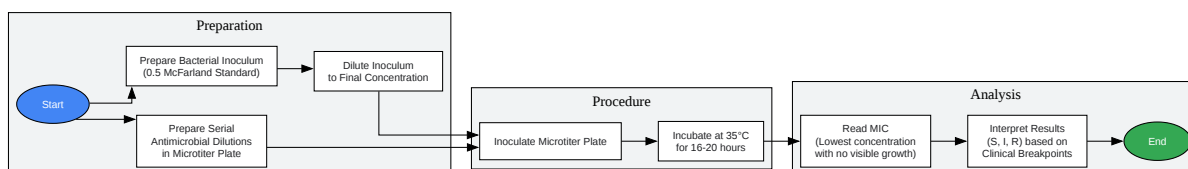
Data Presentation: MIC Interpretation

The interpretation of MIC values is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[\[5\]](#)[\[18\]](#)[\[19\]](#)

Category	Interpretation
Susceptible (S)	The bacterial isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used for the site of infection.[18]
Intermediate (I)	<p>The MIC is in a range where the therapeutic effect is uncertain. The infection may respond to higher doses of the antibiotic or if the antibiotic concentrates at the site of infection.[18]</p> <p>EUCAST has redefined this as "Susceptible, Increased Exposure".[5][19]</p>
Resistant (R)	<p>The bacterial isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules, and/or the isolate demonstrates resistance mechanisms.</p> <p>[18]</p>

Table 1: Interpretation of MIC values based on clinical breakpoints.

Workflow Diagram



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Caption: Workflow for the Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterial isolate to a range of antimicrobial agents.^{[2][20][21][22]} The principle involves placing antibiotic-impregnated paper disks on an agar surface uniformly inoculated with the test organism.^{[20][22][23]} The antibiotic diffuses from the disk into the agar, creating a concentration gradient.^{[20][23]} If the organism is susceptible, a clear zone of inhibition will be observed around the disk.^[23]

Experimental Protocol: Kirby-Bauer Disk Diffusion

2.1.1. Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)^{[2][22]}
- Antimicrobial-impregnated paper disks
- Bacterial inoculum equivalent to a 0.5 McFarland standard^{[2][20]}
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Ruler or caliper

2.1.2. Procedure:

- Prepare Inoculum:
 - Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.^{[2][20]}
- Inoculate Agar Plate:
 - Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.^{[2][4]}

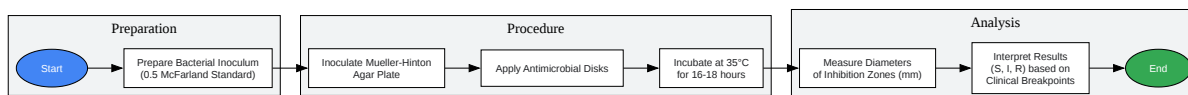
- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[\[2\]](#) This is also known as a lawn culture.[\[2\]](#)
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[\[2\]](#)
- Apply Antimicrobial Disks:
 - Using sterile forceps or a disk dispenser, place the antimicrobial disks on the agar surface.[\[2\]](#)[\[20\]](#)
 - Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[\[2\]](#)
 - Gently press each disk to ensure complete contact with the agar surface.[\[23\]](#) Do not move the disks once they have been placed.[\[23\]](#)
- Incubation:
 - Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours.[\[23\]](#)
- Reading the Results:
 - After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper.[\[24\]](#)
 - Interpret the results by comparing the zone diameters to the established breakpoints from CLSI or EUCAST guidelines.[\[24\]](#)

Data Presentation: Zone Diameter Interpretation

Antibiotic	Disk Content (µg)	Zone Diameter (mm) - Susceptible	Zone Diameter (mm) - Intermediate	Zone Diameter (mm) - Resistant
Ampicillin	10	≥ 17	14 - 16	≤ 13
Ciprofloxacin	5	≥ 21	16 - 20	≤ 15
Gentamicin	10	≥ 15	13 - 14	≤ 12
Tetracycline	30	≥ 19	15 - 18	≤ 14

Table 2: Example of CLSI Zone Diameter Breakpoints for Enterobacteriaceae. Note: These values are for illustrative purposes only. Always refer to the latest CLSI or EUCAST documents for current breakpoints.

Workflow Diagram



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Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that determines the MIC of an antimicrobial agent.^{[25][26]} It utilizes a plastic strip impregnated with a predefined, continuous, and exponential gradient of an antibiotic.^{[25][26]} When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a stable concentration gradient.^[26] After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the MIC scale on the strip.^[25]

Experimental Protocol: E-test

3.1.1. Materials:

- Mueller-Hinton Agar (MHA) plates
- E-test strips
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

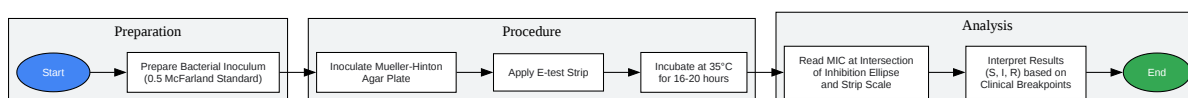
3.1.2. Procedure:

- Prepare Inoculum and Inoculate Plate:
 - Prepare the bacterial inoculum and inoculate the MHA plate as described for the Kirby-Bauer method.[\[25\]](#)
- Apply E-test Strip:
 - Allow the E-test package to come to room temperature before opening.[\[25\]](#)
 - Using sterile forceps, apply the E-test strip to the surface of the inoculated agar plate. Ensure the entire length of the strip is in contact with the agar.
- Incubation:
 - Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading the Results:
 - After incubation, read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[\[25\]](#) If the intersection falls between two markings, the higher value should be reported.

Data Presentation: E-test MIC Interpretation

The MIC values obtained from the E-test are interpreted using the same clinical breakpoints as the broth microdilution method (see Table 1).

Workflow Diagram



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Caption: Workflow for the Gradient Diffusion (E-test) Method.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of AST results.[3][27][28][29] This involves the regular testing of reference strains with known susceptibility profiles.

4.1. QC Strains: Standard QC strains, such as *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 25923, and *Pseudomonas aeruginosa* ATCC 27853, should be tested with each new batch of media and antimicrobial agents, and on a routine basis (daily or weekly).[3]

4.2. Acceptable QC Ranges: The results for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[3] If QC results are out of range, patient results should not be reported, and the entire testing procedure must be investigated.

QC Strain	Antibiotic	Acceptable MIC Range (µg/mL)	Acceptable Zone Diameter Range (mm)
E. coli ATCC 25922	Ampicillin	2 - 8	16 - 22
E. coli ATCC 25922	Ciprofloxacin	0.004 - 0.016	30 - 40
S. aureus ATCC 25923	Gentamicin	0.12 - 1	19 - 27
P. aeruginosa ATCC 27853	Ciprofloxacin	0.25 - 1	25 - 33

Table 3: Example of CLSI Quality Control Ranges. Note: These values are for illustrative purposes only. Always refer to the latest CLSI or EUCAST documents for current QC ranges.

Advanced Methods in Antibiotic Susceptibility Testing

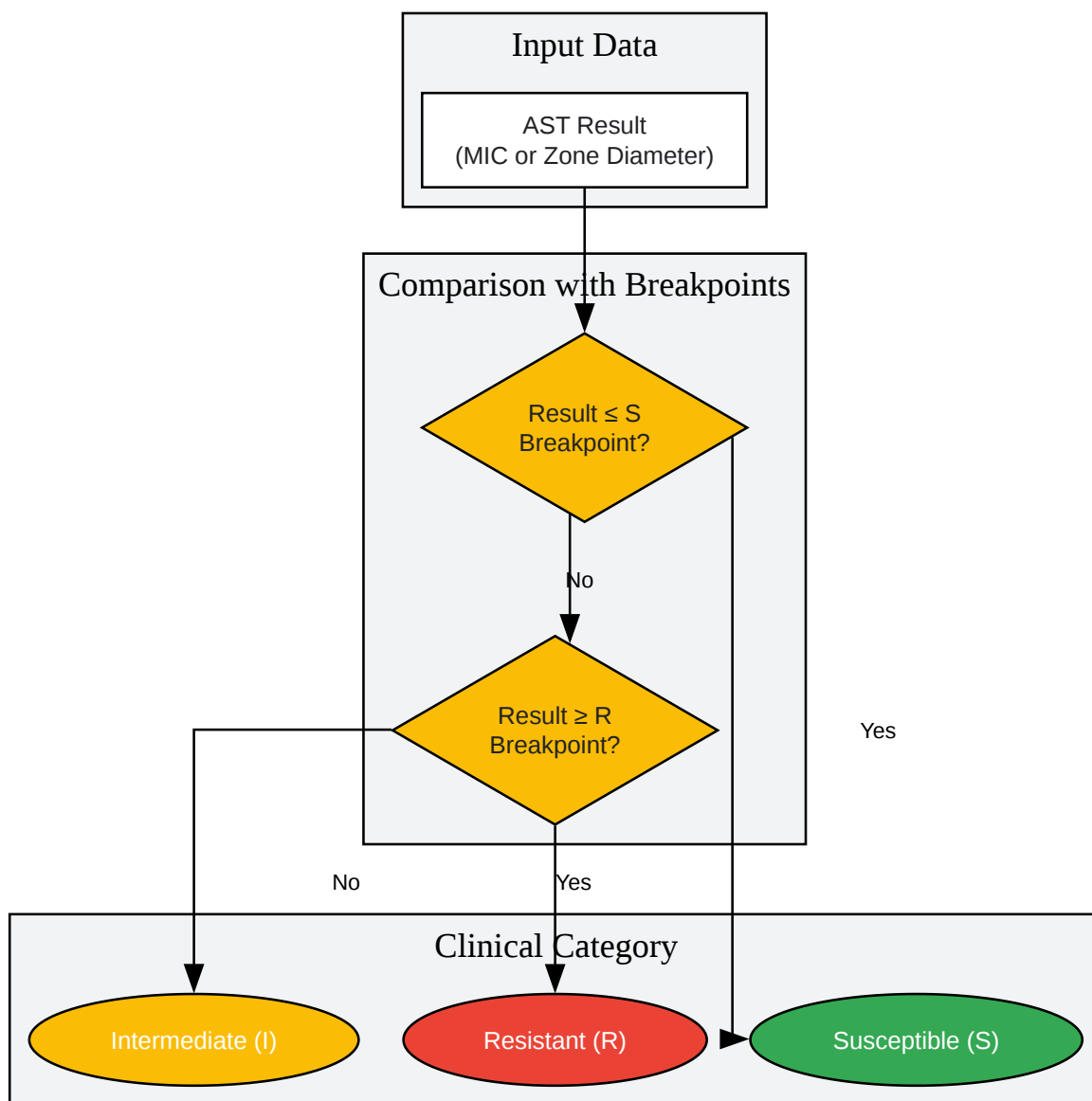
While traditional methods are widely used, several advanced techniques offer faster and more detailed results.

5.1. Automated Systems: Automated systems, such as VITEK 2, Phoenix, and MicroScan, perform AST by automating the inoculation, incubation, and reading of microdilution panels.[\[6\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#) These systems provide rapid and standardized results, reducing turnaround time and manual labor.[\[31\]](#)

5.2. Molecular Methods: Molecular techniques, such as Polymerase Chain Reaction (PCR) and DNA microarrays, detect the presence of specific resistance genes or mutations.[\[1\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#) These methods are rapid, with results often available within hours, and can provide valuable information about the underlying resistance mechanisms.[\[1\]](#)[\[33\]](#)[\[34\]](#) Whole-genome sequencing can also be used to identify resistance determinants.[\[1\]](#)[\[33\]](#)

Interpretation of Results: A Logical Framework

The final step in AST is the interpretation of the raw data (MIC or zone diameter) into clinical categories. This process is guided by the established clinical breakpoints.



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